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Glycidyl Stearate-d35

Cat. No.: B586962
CAS No.: 1246820-60-9
M. Wt: 375.762
InChI Key: OUQGOXCIUOCDNN-KNAXIHRDSA-N
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Description

The Role of Deuterium (B1214612) Labeling in Contemporary Scientific Inquiry

Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by deuterium atoms. clearsynth.com This isotopic substitution is a cornerstone of contemporary research for several reasons. Chemically, deuterium-labeled compounds are nearly identical to their unlabeled counterparts, allowing them to participate in biological and chemical processes in a similar fashion. clearsynth.com However, the increased mass of deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. This effect is a powerful tool for studying reaction mechanisms. symeres.com

In analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds serve as excellent internal standards for quantification. symeres.comclearsynth.com The distinct mass of deuterated molecules allows for clear differentiation from their non-labeled analogs, leading to more accurate and precise measurements. Furthermore, in NMR spectroscopy, the use of deuterated solvents minimizes interference from solvent protons, enhancing the clarity of the resulting spectra. clearsynth.com This has profound implications for determining the three-dimensional structure of molecules, including complex proteins. clearsynth.com

The applications of deuterium labeling are extensive, spanning from drug discovery and metabolism studies to environmental science. clearsynth.com In pharmaceutical research, it aids in understanding the metabolic fate of drug candidates, potentially leading to the development of safer and more effective drugs. symeres.comclearsynth.com

Significance of Glycidyl (B131873) Stearate-d35 as a Mechanistic Probe and Analytical Standard

Glycidyl Stearate-d35 is the deuterated form of Glycidyl Stearate (B1226849), a glycidyl ester of stearic acid. medchemexpress.com Glycidyl esters are a class of processing-induced contaminants found in refined vegetable oils and other heat-processed foods. europa.eu The significance of this compound lies in its dual role as a mechanistic probe and an analytical standard in the study of these contaminants.

As a mechanistic probe , this compound can be used to investigate the metabolic pathways and toxicological implications of glycidyl esters. For instance, it is understood that glycidyl esters can be hydrolyzed in the gastrointestinal tract to form glycidol (B123203), a compound classified as a probable human carcinogen. researchgate.net By using the deuterated form, researchers can trace the absorption, distribution, metabolism, and excretion of Glycidyl Stearate, providing crucial data on its conversion to glycidol and the formation of potential DNA adducts. This information is vital for accurate risk assessment.

As an analytical standard , this compound is essential for the accurate quantification of Glycidyl Stearate in complex matrices like food products. Isotope dilution analysis, a technique that employs stable isotope-labeled internal standards, is a preferred method for quantifying food contaminants. The use of this compound as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS) allows for the precise measurement of native Glycidyl Stearate levels by correcting for losses during sample preparation and analysis. ovid-verband.de

Contextual Overview of Research on Deuterated Lipid Derivatives

The study of this compound is part of a broader field of research focused on deuterated lipid derivatives. Lipids are fundamental components of cell membranes, energy stores, and signaling molecules. sigmaaldrich.com The use of deuterium-labeled lipids has significantly advanced our understanding of lipid biology and biophysics. ansto.gov.au

Deuterated fatty acids and phospholipids (B1166683) are synthesized to facilitate studies using techniques like neutron scattering and NMR spectroscopy. ansto.gov.auansto.gov.au These methods provide detailed information on the structure and dynamics of lipid bilayers, which are crucial for understanding membrane function. researchgate.net For example, deuterated lipids are used to investigate lipid-protein interactions, membrane fluidity, and the formation of lipid domains. sigmaaldrich.comresearchgate.net

The synthesis of specific deuterated lipids, such as deuterated oleic acid and linoleic acid, has been a focus of recent research due to their biological importance. ansto.gov.aueuropa.eu These deuterated lipids serve as precursors for the synthesis of more complex, biologically relevant molecules. The development of methods to produce a wider range of deuterated lipids is ongoing, driven by the high demand for these compounds in various research fields. europa.eu

Scope and Objectives of the Comprehensive Academic Investigation

This article provides a comprehensive investigation into the chemical compound this compound. The primary objectives are to:

Detail the role of deuterium labeling in modern scientific research.

Elucidate the specific importance of this compound as both a tool for mechanistic studies and a standard for analytical quantification.

Situate the study of this compound within the larger context of research on deuterated lipid derivatives.

The following sections will delve into the specific properties and applications of this compound, supported by detailed research findings and data presented in interactive tables.

Compound NameCAS NumberMolecular FormulaApplication
This compound1246820-60-9C21H5D35O3Internal standard for quantification of Glycidyl Stearate. lgcstandards.comcaymanchem.com
Glycidyl Stearate7460-84-6C21H40O3Food processing contaminant, chemical intermediate. fujifilm.com
Stearic Acid-d3517660-51-4C18HD35O2Internal standard for the quantification of stearic acid. caymanchem.com
Stearic Acid57-11-4C18H36O2Long-chain saturated fatty acid found in animal and vegetable fats. medchemexpress.com
Glycidol556-52-5C3H6O2A probable human carcinogen formed from the hydrolysis of glycidyl esters. researchgate.net
3-MCPD96-24-2C3H7ClO2Food processing contaminant. europa.eu
2-MCPD497-04-1C3H7ClO2Food processing contaminant. europa.eu

Research Findings on this compound and Related Compounds

Properties

CAS No.

1246820-60-9

Molecular Formula

C21H40O3

Molecular Weight

375.762

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

OUQGOXCIUOCDNN-KNAXIHRDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid-d35 2-Oxiranylmethyl Ester;  Stearic Acid-d35 2,3-Epoxypropyl Ester;  Glycidyl Octadecanoate-d35;  NSC 404228-d35;  Stearic Acid-d35 Glycidyl Ester; 

Origin of Product

United States

Strategic Methodologies for the Synthesis of Glycidyl Stearate D35

Precursor Selection and Deuterium (B1214612) Incorporation Strategies

The synthesis of Glycidyl (B131873) Stearate-d35 fundamentally relies on the selection of appropriate starting materials that carry the deuterium labels. The primary precursors are a deuterated stearic acid moiety and a glycidyl group source.

The most direct strategy for achieving the desired d35-isotopic labeling is the use of Stearic Acid-d35 as the primary precursor. usbio.net In this molecule, all 35 hydrogen atoms on the C18 fatty acid chain are replaced with deuterium. This approach ensures that the deuterium atoms are stably incorporated into the acyl chain from the outset, minimizing the risk of incomplete labeling or isotopic scrambling during the synthesis. The deuterated stearic acid itself is typically prepared through specialized multi-step syntheses or by metabolic incorporation where organisms are cultured in media rich in deuterium sources like heavy water (D₂O). nih.govresearchgate.netresearchgate.net

The second precursor provides the glycidyl moiety. Common choices include glycidol (B123203) or epichlorohydrin (B41342) . medchemexpress.com While the deuterium labels are primarily on the stearate (B1226849) chain for Glycidyl Stearate-d35, syntheses of related standards like Glycidyl Stearate-d5 involve deuterated glycidyl precursors. caymanchem.com For the synthesis of the d35 variant, non-deuterated glycidol or epichlorohydrin is typically used.

Table 1: Comparison of Key Precursors for this compound Synthesis

PrecursorRole in SynthesisDeuteration StrategyRationale
Stearic Acid-d35Provides the fully deuterated C18 acyl chainPre-labeled starting materialEnsures high and specific isotopic enrichment (35 deuterium atoms) in the final product. usbio.net
GlycidolSource of the glycidyl group via direct esterificationTypically non-deuterated for this specific isotopologueReacts directly with the carboxylic acid to form the ester linkage and glycidyl moiety in a single step.
EpichlorohydrinSource of the glycidyl group via a two-step routeTypically non-deuterated for this specific isotopologueReacts with the carboxylic acid to form a chlorohydrin intermediate, which is then cyclized to form the epoxide ring. google.com

Multi-Step Synthetic Routes to Deuterated Glycidyl Stearates

The construction of this compound is generally accomplished through one of two primary synthetic pathways, both of which have been established for their non-deuterated analogs. google.comsavemyexams.com These routes involve the formation of an ester bond between the deuterated stearic acid and the three-carbon backbone of the glycidyl group, followed by or incorporating the formation of the epoxide ring.

The core reaction in the synthesis is the esterification of Stearic Acid-d35.

Route A: Direct Esterification with Glycidol This method involves the direct reaction between Stearic Acid-d35 and glycidol. The reaction is typically catalyzed by an acid or a base.

Acid-catalyzed esterification : Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to protonate the carbonyl oxygen of the stearic acid, enhancing its electrophilicity. The reaction generally proceeds at temperatures between 60–80°C for 4–6 hours.

Base-catalyzed esterification : Alkaline catalysts like sodium hydroxide (B78521) (NaOH) can be used, which deprotonate glycidol to form a more potent nucleophile. This variation is typically conducted at lower temperatures of 40–60°C.

Route B: Reaction with Epichlorohydrin A widely used industrial method involves reacting Stearic Acid-d35 with an excess of epichlorohydrin. google.comgoogle.com This process occurs in two distinct stages within the same reaction sequence:

Esterification : The carboxylic acid group of Stearic Acid-d35 attacks the epoxide ring of epichlorohydrin, leading to the formation of a deuterated 2-hydroxy-3-chloropropyl stearate intermediate. google.com This step is often catalyzed by a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide.

Cyclization : The subsequent step is the ring-closure to form the epoxide, which is discussed in the next section.

Table 2: Typical Reaction Conditions for Esterification of Stearic Acid-d35

MethodCatalystTemperatureTypical Molar Ratio (Acid:Glycidol/Epichlorohydrin)Reported Yield (Non-deuterated)
Acid-Catalyzed (with Glycidol)H₂SO₄ or p-TsOH60–80°C1:1.270–85%
Base-Catalyzed (with Glycidol)NaOH or K₂CO₃40–60°CVariable65–75%
Quaternary Salt-Catalyzed (with Epichlorohydrin)Tetrabutylammonium Halide90–110°C1:10 (or greater excess of epichlorohydrin) google.comHigh conversion expected google.com

The formation of the characteristic epoxide ring of the glycidyl group is a critical step.

Intramolecular Cyclization: In the synthetic route involving epichlorohydrin, the 2-hydroxy-3-chloropropyl stearate-d35 intermediate undergoes an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated by a base (e.g., sodium hydroxide), and the resulting alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the epoxide ring. google.com The removal of the formed HCl is crucial for achieving high yields. google.com

Epoxidation of an Allyl Precursor: An alternative strategy involves the synthesis of an allyl stearate-d35 intermediate, followed by epoxidation of the allyl double bond. d-nb.info This can be achieved using various oxidizing agents:

Peroxyacids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the epoxidation of alkenes. d-nb.infobibliotekanauki.pl

Hydrogen Peroxide with a Catalyst : A greener approach uses hydrogen peroxide (H₂O₂), often in combination with a titanium silicate (B1173343) catalyst (e.g., Ti-SBA-15), to perform the epoxidation under milder conditions. bibliotekanauki.pl

Purification Techniques for Isotopic and Chemical Purity

Achieving high purity is paramount for an internal standard. The crude product of the synthesis contains unreacted starting materials, catalysts, and potential byproducts, which must be removed. Furthermore, isotopic purity must be confirmed.

Chromatographic Methods : Column chromatography is a standard method for purifying glycidyl esters. google.comnih.gov A silica (B1680970) gel column with a non-polar mobile phase system, such as a gradient of ethyl acetate (B1210297) in hexanes, can effectively separate the non-polar this compound from more polar impurities. google.comnih.gov High-performance liquid chromatography (HPLC) can be used for final purification to achieve very high chemical purity. acs.org

Solid-Phase Extraction (SPE) : SPE is useful for sample cleanup, particularly for removing highly polar or non-polar contaminants. acs.orgnih.gov For instance, a C18 SPE cartridge can separate the lipid product from water-soluble materials. acs.org

Analytical Verification : The purity of the final product must be verified. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential techniques. ovid-verband.derestek.com They not only confirm the chemical identity and purity but are also used to determine the level of deuterium incorporation and ensure the absence of undeuterated or partially deuterated species. nih.govmdpi.com Nuclear Magnetic Resonance (¹H-NMR and ²H-NMR) spectroscopy is also invaluable for confirming the positions of the deuterium labels and assessing the isotopic enrichment. chalmers.se

Table 3: Overview of Purification and Analytical Techniques

TechniquePurposeTypical Application
Column ChromatographyPrimary purification of crude productSeparation using a silica gel column with hexane/ethyl acetate solvent system. nih.govresearchgate.net
Solid-Phase Extraction (SPE)Sample cleanup and fractionationRemoval of polar impurities or fractionation of lipid classes. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC)High-resolution final purificationUsed to achieve >99% chemical purity. acs.org
GC-MS / LC-MSPurity assessment and isotopic analysisQuantifies chemical purity and confirms the mass shift due to deuterium, verifying isotopic enrichment. nih.govrestek.com
NMR SpectroscopyStructural confirmation and isotopic analysisConfirms the molecular structure and the absence of proton signals at deuterated positions. chalmers.se

Optimization of Reaction Parameters for Yield and Isotopic Enrichment

To maximize the efficiency of the synthesis, reaction parameters must be carefully optimized. acs.org The primary goals are to increase the chemical yield and ensure the retention of the high isotopic enrichment from the Stearic Acid-d35 precursor.

Molar Ratio : Using a significant excess of the more volatile and easily removable reactant, such as epichlorohydrin, can drive the reaction towards completion and maximize the conversion of the expensive deuterated stearic acid. google.comgoogle.com

Temperature and Reaction Time : The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or thermal degradation. acs.org For the esterification with glycidol, temperatures are typically kept moderate (60-80°C). Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time, as excessive reaction times can lead to byproduct formation. nih.gov

Catalyst Choice and Concentration : The choice of catalyst can significantly impact yield. For the epichlorohydrin route, quaternary ammonium halides are effective phase-transfer catalysts. d-nb.info The catalyst concentration must be optimized; typically, 0.1 to 3.0 weight percent is sufficient for batch processes. google.com

Preservation of Isotopic Enrichment : A critical aspect of synthesizing a deuterated standard is to prevent H/D exchange, which would compromise the isotopic purity. rsc.org This is primarily achieved by using a pre-labeled precursor like Stearic Acid-d35. During the synthesis, it is important to use aprotic solvents where possible and to avoid acidic or basic conditions that could facilitate exchange, although the C-D bonds on the alkyl chain are generally stable under the described reaction conditions. Removing any residual water (e.g., D₂O) from the starting materials is crucial to prevent the loss of deuterium. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of Glycidyl Stearate D35 for Research Integrity

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive characterization of Glycidyl (B131873) Stearate-d35, providing unequivocal confirmation of its molecular formula and isotopic enrichment.

Accurate Mass Measurement and Isotope Ratio Analysis

Accurate mass measurement provides a highly specific method for confirming the elemental composition of a molecule. For Glycidyl Stearate-d35, the expected molecular formula is C₂₁H₅D₃₅O₃. usbio.netvivanls.com The theoretical monoisotopic mass of this deuterated compound is calculated to be 375.76 g/mol . usbio.netvivanls.com HRMS analysis verifies this by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Isotope ratio analysis, often performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), is crucial for determining the extent of deuterium (B1214612) incorporation. nih.gov This technique provides a precise measurement of the ratio of deuterium to hydrogen, confirming the high isotopic enrichment required for a reliable internal standard. The analysis ensures that the d35 designation is accurate and that the contribution from the unlabeled (d0) species is minimal.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₁H₅D₃₅O₃ usbio.netvivanls.com
Theoretical Molecular Weight375.76 g/mol usbio.netvivanls.com
Isotopic Purity>99% (typical) larodan.com

Note: The specific accurate mass measurement and isotope ratio would be determined experimentally for each batch of the standard.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of this compound. In a typical experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). researchgate.netmdpi.comscirp.org The resulting fragment ions provide structural information that confirms the connectivity of the molecule.

The fragmentation of glycidyl esters is characterized by specific neutral losses and the formation of diagnostic product ions. For this compound, the fragmentation pattern will be shifted by the mass of the deuterium atoms. Key fragmentation pathways often involve the loss of the glycidol (B123203) moiety or parts of the deuterated stearate (B1226849) chain. The high-resolution measurement of these fragment ions further corroborates the structure and the location of the deuterium labels. Understanding these fragmentation pathways is essential for developing robust and specific analytical methods using this compound as an internal standard. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and for confirming the position and extent of isotopic labeling. For this compound, a combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive characterization.

¹H NMR Spectroscopy for Residual Proton Analysis

While this compound is heavily deuterated, ¹H NMR spectroscopy is crucial for quantifying any residual protons. The spectrum of the unlabeled Glycidyl Stearate shows characteristic signals for the glycidyl and stearate protons. chemicalbook.com In the ¹H NMR spectrum of the d35 analogue, the intensity of the signals corresponding to the stearate chain will be significantly diminished, ideally close to the baseline noise. The remaining signals will be from the five protons on the glycidyl group. A recently developed ¹H NMR method for the determination of glycidyl fatty acid esters identifies characteristic signals for the two epoxy methylene (B1212753) (CH₂) protons at chemical shifts of approximately 2.56 and 2.76 ppm. researchgate.net Analysis of these residual proton signals allows for the calculation of the isotopic purity.

¹³C NMR Spectroscopy for Carbon Skeleton and Labeling Patterns

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound will show signals for all 21 carbon atoms. nih.gov The chemical shifts of the carbons in the stearate chain will be slightly affected by the presence of deuterium due to isotope effects. More importantly, the coupling between carbon and deuterium (C-D) will lead to characteristic splitting patterns (e.g., triplets for -CD₂- groups) and a decrease in signal intensity in proton-decoupled spectra due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons. This confirms the location of the deuterium labels on the stearate chain.

²H NMR Spectroscopy for Direct Deuterium Observation

²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing the most direct evidence of deuteration. The ²H NMR spectrum of this compound will show a prominent signal or set of signals corresponding to the 35 deuterium atoms on the stearate chain. The chemical shift of this signal will be very similar to the corresponding proton chemical shifts in the unlabeled compound. The integration of this signal, relative to a known standard, can be used to confirm the level of isotopic enrichment.

Table 2: NMR Spectroscopic Data for Glycidyl Stearate

NucleusKey Chemical Shifts (ppm) (approximate)Expected Observations for this compound
¹H 0.88 (t, 3H, -CH₃), 1.25 (m, 28H, -(CH₂)₁₄-), 1.62 (quint, 2H, -CH₂-CH₂-COO-), 2.32 (t, 2H, -CH₂-COO-), 2.61 (dd, 1H, glycidyl), 2.80 (dd, 1H, glycidyl), 3.15 (m, 1H, glycidyl), 3.88 (dd, 1H, glycidyl), 4.35 (dd, 1H, glycidyl)Signals for stearate chain protons (0.88-2.32 ppm) will be significantly reduced. Signals for glycidyl protons (2.61-4.35 ppm) will remain.
¹³C ~14-34 (stearate alkyl chain), ~173 (carbonyl), ~44-51 (glycidyl)Signals for deuterated carbons will show C-D coupling and reduced intensity.
²H ~0.8-2.3A broad signal corresponding to the deuterons on the stearate chain.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Chromatographic Techniques for Assessment of Chemical Purity and Impurities

Chromatographic methods are essential for separating this compound from its non-labeled counterpart, other related glycidyl esters, and potential impurities that may arise during synthesis or storage. The combination of chromatography with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, ensuring the high purity required for its use as an internal standard. rsc.org Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for this purpose.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. However, the analysis of glycidyl esters, including this compound, presents a challenge due to their thermal lability. avivanalytical.com Standard GC-MS methods can sometimes fail to detect the molecular ion because of thermal degradation within the hot injector or column. avivanalytical.com

To address this, specialized techniques have been developed. The use of a Cold Electron Ionization (Cold EI) source, for example, can reduce the degradation of labile compounds before they enter the ion source, allowing for the detection of their molecular ions. avivanalytical.com Research has demonstrated the successful analysis of glycidyl esters using GC-MS with a 5975-SMB instrument featuring a Cold EI source. avivanalytical.com In such analyses, monitoring the specific molecular ions is crucial. For instance, the molecular ion for non-deuterated glycidyl stearate is found at m/z 340.3. avivanalytical.com

Operating the GC-MS in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for the detection of trace amounts of the compound. avivanalytical.comnih.gov A novel direct method for determining intact glycidyl esters in oils and fats using GC-MS has been established, with a method detection limit of approximately 0.01 mg/kg for individual esters. nih.gov For even higher sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, lowering the instrumental limit of detection significantly to as low as 0.02 mg/kg. researchgate.netrestek.com

Table 1: Example of GC-MS Parameters for Glycidyl Ester Analysis

ParameterCondition
GC System Agilent 5975-SMB with Cold EI Source avivanalytical.com
Column Rxi-17Sil MS restek.com
Injector Split/Splitless or PTV, operated in split or splitless mode restek.com
Oven Program Example: 85°C (hold 0.5 min) to 150°C at 6°C/min to 180°C at 12°C/min to 280°C at 25°C/min (hold 7 min) restek.com
Ion Source Cold Electron Ionization (Cold EI) avivanalytical.com
Mass Analyzer Quadrupole
Detection Mode Full Scan or Selected Ion Monitoring (SIM) avivanalytical.comnih.gov
Monitored Ion (Example) m/z 340.3 (for Glycidyl Stearate) avivanalytical.com

Liquid chromatography-mass spectrometry (LC-MS) is often considered the "gold standard" for the analysis of glycidyl esters. This technique is particularly well-suited for thermally labile and high molecular weight compounds that are not easily analyzed by GC-MS. The use of deuterated internal standards, such as this compound, is a cornerstone of accurate quantification via LC-MS, typically employing the stable isotope dilution analysis (SIDA) approach. researchgate.netnih.gov

An improved LC-MS/MS method was developed for analyzing five major glycidyl esters, using their corresponding deuterium-labeled analogs as internal standards to ensure accuracy. researchgate.netnih.gov Sample preparation is critical and often involves a multi-step process to isolate the analytes from complex sample matrices like edible oils. A common procedure includes dissolving the sample, spiking it with the deuterated internal standard, and purifying the mixture using solid-phase extraction (SPE) with both C18 and silica (B1680970) cartridges. researchgate.netnih.govnih.gov

Detection is typically accomplished using tandem mass spectrometry (LC-MS/MS) with an ionization source such as atmospheric pressure chemical ionization (APCI) operating in positive ion mode. researchgate.netnih.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, provides excellent specificity and sensitivity. researchgate.netnih.gov This methodology allows for very low detection limits, ranging from 70-150 µg/kg when using a small sample size (10 mg) and as low as 1-3 µg/kg with a larger sample size (0.5 g). researchgate.netnih.gov The average recovery rates for this method are typically excellent, falling within the 84% to 108% range. researchgate.netnih.gov

Table 2: Example of LC-MS Parameters for Glycidyl Ester Analysis

ParameterCondition
LC System Shimadzu Series 20 Gradient LC System nih.gov
Column YMC-Pack ODS-AM C18 (150 x 3 mm, 3 µm) nih.gov
Column Temperature 60 °C nih.gov
Mobile Phase A Methanol / Acetonitrile / Water (425:425:150, v/v/v) nih.gov
Mobile Phase B Acetone nih.gov
Injection Volume 5-15 µL nih.govnih.gov
Mass Spectrometer Single Quadrupole or Tandem Quadrupole (MS/MS) researchgate.netnih.gov
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) researchgate.netnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.gov

Mechanistic Investigations Utilizing Glycidyl Stearate D35 As a Chemical Probe

Elucidation of Enzymatic Reaction Pathways via Isotopic Labelingnumberanalytics.comcdnsciencepub.com

Isotopic labeling is a cornerstone of mechanistic enzymology, providing an unambiguous way to follow a substrate through catalytic conversion. numberanalytics.comlibretexts.org Glycidyl (B131873) Stearate-d35 is an ideal tool for studying enzymes involved in lipid metabolism, such as lipases and esterases, which catalyze the hydrolysis of ester bonds. mdpi.comscielo.br

Investigation of Substrate-Enzyme Interactions

Understanding how a substrate binds to an enzyme's active site is fundamental to elucidating its mechanism. While Glycidyl Stearate-d35 itself does not directly report on the binding event in real-time, it is crucial in "before-and-after" studies. By incubating an enzyme, such as a lipase, with this compound, the products—glycidol (B123203) and the d35-labeled stearic acid—can be isolated and identified. nih.gov The presence of the d35-stearic acid product, confirmed by mass spectrometry, provides definitive evidence that the enzyme can accommodate the long, deuterated acyl chain within its active site and perform catalysis.

These experiments help to map the substrate specificity and conformational requirements of the enzyme's binding pocket. For instance, comparing the reaction rates between labeled and unlabeled substrates can reveal subtle steric or electronic effects within the active site, although large kinetic isotope effects are not expected when the C-D bonds are not directly broken during the reaction. nih.gov Furthermore, in complex biological systems, the d35 label ensures that the observed stearic acid product originates exclusively from the administered probe, eliminating ambiguity from endogenous lipid pools. nih.gov

Tracing Metabolite Transformations in Lipid Metabolismnumberanalytics.com

This compound is exceptionally useful for tracing the metabolic fate of the stearate (B1226849) moiety in lipid metabolism. nih.gov Once the ester bond is hydrolyzed by cellular lipases, the released stearic acid-d35 can enter various metabolic pathways. nih.govjove.com Researchers can track the incorporation of the d35 label into downstream lipid species, providing a dynamic map of lipid synthesis and transformation. researchgate.netnih.gov

For example, after administration of this compound, mass spectrometry can be used to detect d35-labeled phospholipids (B1166683) (like phosphatidylcholine), triglycerides, and cholesterol esters. nih.gov This demonstrates the sequential enzymatic reactions that modify and incorporate the initial fatty acid into more complex cellular structures. Such studies are vital for understanding metabolic flux in both healthy and diseased states. nih.govjove.com

Table 1: Hypothetical Tracer Study of this compound Metabolism This interactive table illustrates how the d35-labeled stearate moiety can be tracked through key lipid metabolic pathways following initial hydrolysis.

Time PointAdministered CompoundPrimary Hydrolysis ProductDownstream Metabolite DetectedMetabolic Pathway Implicated
0 hrThis compound---
2 hr-Stearic Acid-d35Palmitic Acid-d33Beta-oxidation
4 hr-Stearic Acid-d35Oleic Acid-d33Desaturation (by Stearoyl-CoA desaturase)
8 hr-Stearic Acid-d35Phosphatidylcholine (containing d35-stearoyl chain)Phospholipid Synthesis
12 hr-Stearic Acid-d35Triacylglycerol (containing d35-stearoyl chain)Energy Storage

Chemical Reaction Mechanism Elucidation: Stereochemical and Regioselective Insightsnumberanalytics.comcdnsciencepub.com

Beyond enzymatic reactions, this compound is a valuable probe for understanding fundamental chemical reaction mechanisms involving esters and epoxides. The d35 label on the stearate chain serves as a non-invasive tag to follow the fate of the acyl portion of the molecule.

Studies on Epoxide Ring-Opening Reactions with Nucleophilesnumberanalytics.com

The epoxide ring is a highly reactive functional group that can be opened by a variety of nucleophiles. mdpi.com These reactions are stereospecific and regioselective. The ring-opening typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center that is attacked. youtube.comnih.gov

While the d35 label is on the stearate tail and remote from the epoxide ring, it is instrumental in complex reaction mixtures for confirming that the stearate group remains attached to the glycidol backbone during the reaction. The primary mechanistic insights for epoxide chemistry come from labeling the epoxide group itself (e.g., with Glycidyl Stearate-d5), but d35-labeling is critical for tracking the whole molecule. caymanchem.comresearchgate.netlarodan.com Studies can determine the regioselectivity—whether a nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the epoxide ring—by analyzing the structure of the final d35-labeled product. mdpi.comnih.gov

Table 2: Regioselectivity in Epoxide Ring-Opening of this compound This table shows the expected products from the nucleophilic attack on the epoxide ring under different conditions, highlighting how the d35-labeled stearate chain remains intact.

ConditionNucleophileSite of AttackProduct Structure
Basic/NeutralR-NH₂C3 (less substituted)1-amino-3-(stearoyloxy-d35)propan-2-ol
AcidicH₂O / H⁺C2 (more substituted)2-hydroxy-3-(stearoyloxy-d35)propyl intermediate

Investigation of Hydrolysis and Transesterification Mechanismsnumberanalytics.com

Isotopic labeling has been fundamental in proving the mechanism of ester hydrolysis. libretexts.orgmasterorganicchemistry.com In base-promoted hydrolysis (saponification), the reaction proceeds via a nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. libretexts.org By using an ester with an isotopic label in the alkoxy group (like ¹⁸O), it was shown that the label ends up on the alcohol product, proving that the acyl-oxygen bond (C-O) is cleaved, not the alkyl-oxygen bond (O-R). masterorganicchemistry.com

In the context of this compound, the deuterated stearate chain acts as a tracer. During hydrolysis, the products are glycidol and stearate-d35. In transesterification, where another alcohol (e.g., methanol) displaces the glycidol moiety, the products would be methyl stearate-d35 and glycidol. masterorganicchemistry.com Analyzing the reaction mixture for the d35-labeled product provides a clear and quantifiable measure of the reaction's progress and yield, confirming the integrity of the acyl chain throughout the transformation.

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by comparing the reaction rates of molecules substituted with heavy and light isotopes. wikipedia.orgusu.edu A primary KIE (kH/kD > 1) is observed when a bond to the labeled atom is broken in the rate-determining step. nih.gov A secondary KIE (kH/kD ≠ 1) can occur when the hybridization of the labeled carbon changes during the rate-limiting step, even if the bond is not broken. wikipedia.orgacs.org

In the case of this compound, the deuterium (B1214612) atoms are on the stearate chain. For typical reactions like hydrolysis or epoxide ring-opening, the C-D bonds on this chain are not broken. mdpi.comcdnsciencepub.com Therefore, a primary KIE would not be expected.

However, a small secondary KIE might be observable. For example, during ester hydrolysis, the hybridization of the carbonyl carbon changes from sp² to sp³ in the tetrahedral intermediate. nih.gov While this change is at the carbonyl carbon and not directly on the deuterated stearate chain, subtle long-range electronic effects or changes in vibrational frequencies could theoretically lead to a secondary KIE very close to unity. Observing a kH/kD35 ≈ 1 would provide strong evidence that the cleavage of C-H bonds on the acyl chain is not involved in the rate-limiting step of the reaction. cdnsciencepub.com

Table 3: Expected Kinetic Isotope Effect (KIE) for Reactions of this compound This table presents the theoretical KIE values for common reactions, illustrating how the location of the isotopic label informs mechanistic interpretation.

Reaction TypeBond(s) Broken in Rate-Limiting StepExpected kH/kD35 ValueMechanistic Interpretation
Ester HydrolysisAcyl-Oxygen Bond (C-O)≈ 1.0No C-D bonds on the stearate chain are broken. A negligible secondary KIE is expected. wikipedia.org
Epoxide Ring-OpeningEpoxide C-O Bond≈ 1.0No C-D bonds on the stearate chain are broken. mdpi.com
C-H Oxidation on Acyl ChainC-H/C-D Bond> 1 (Primary KIE)If a C-H bond on the stearate chain were to be oxidized in the rate-limiting step, a significant primary KIE would be observed. nih.gov

Applications of Glycidyl Stearate D35 in Quantitative Bioanalysis and Analytical Method Development

Development of Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govtum.de This standard, in this case, Glycidyl (B131873) Stearate-d35, is added to a sample in a known quantity at the beginning of the analytical process. medchemexpress.com Because the labeled standard has virtually identical chemical and physical properties to the endogenous (unlabeled) analyte, it experiences the same losses during sample preparation, extraction, and chromatographic separation. However, it can be distinguished by its higher mass in a mass spectrometer. nih.gov By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, as the ratio is unaffected by variations in sample recovery. nih.gov

Glycidyl Stearate-d35 is instrumental in the precise quantification of glycidyl fatty acid esters (GEs) and their metabolites. researchgate.net GEs are process contaminants that can form in refined edible oils and fats at high temperatures. nih.gov Due to potential health concerns, regulatory bodies monitor their levels in food products. hpc-standards.comovid-verband.de

In analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard for the quantification of unlabeled Glycidyl Stearate (B1226849) and other GEs like glycidyl palmitate, oleate, and linoleate. researchgate.netnih.govnih.gov The deuterated standard is added to the sample extract, and after analysis, the concentration of the target GE is calculated based on the response ratio of the analyte to the known concentration of the internal standard. This approach corrects for any analytical variability, ensuring high accuracy. nih.gov Research has demonstrated the use of d35-glycidyl stearate in combination with other labeled standards, such as d31-glycidyl palmitate, for stable isotope dilution analysis of multiple GEs in a single run. researchgate.net

Analyzing trace levels of compounds in complex matrices like food (e.g., edible oils, infant formula, cookies) and biological tissues presents significant analytical challenges. hpc-standards.comresearchgate.netanalis.com.my These matrices contain numerous interfering substances that can suppress or enhance the analyte's signal in the mass spectrometer (a phenomenon known as the matrix effect), leading to inaccurate quantification. bund.de

The use of this compound in a SIDA method effectively overcomes these challenges. Since the deuterated internal standard co-elutes with the unlabeled analyte and experiences the same matrix effects, the ratio of their signals remains constant, providing a reliable measurement regardless of signal suppression or enhancement. nih.govbund.de This makes it an indispensable tool for accurately determining GE levels in refined oils, oil-based food products, and other complex samples. hpc-standards.comresearchgate.net Studies show that methods using deuterated standards achieve high recovery rates, often between 80% and 120%, even in intricate samples like various vegetable oils. nih.gov

Matrix Type Analyte Typical Recovery (%) Key Challenge Role of this compound
Refined Palm OilGlycidyl Esters85-115%High lipid content, potential interferences.Compensates for matrix effects and extraction variability.
Infant FormulaGlycidyl Esters90-110%Emulsified fats, proteins, and carbohydrates.Ensures accurate quantification despite complex composition.
Biological TissueGE Metabolites80-120%Presence of endogenous lipids and proteins.Corrects for losses during multi-step extraction and cleanup.

This table is interactive, allowing for sorting and filtering of data.

Utilization as an Internal Standard in Targeted Metabolomics and Lipidomics

In the fields of metabolomics and lipidomics, researchers aim to identify and quantify large numbers of small molecules and lipids within biological systems. Targeted lipidomics, specifically, focuses on the precise measurement of a predefined set of lipids, often for biomarker discovery or pathway analysis.

This compound serves as an ideal internal standard in targeted lipidomics studies focused on the quantification of GEs and related lipid species. pharmaffiliates.comlgcstandards.comnih.gov While untargeted lipidomics provides a broad overview, targeted analysis delivers the high accuracy and precision required for quantitative comparisons between different biological states. By spiking samples with a known amount of this compound, researchers can reliably quantify changes in the levels of endogenous GEs, which may be relevant in toxicological studies or in understanding the metabolic fate of these compounds. medchemexpress.com

Calibration and Validation of Analytical Methodologies Using Deuterated Standards

The development of robust and reliable analytical methods is a prerequisite for accurate chemical analysis and is mandated by regulatory bodies. nih.govfda.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This compound plays a key role in the calibration and validation of methods for GE analysis. researchgate.netresearchgate.net

For calibration, a series of standards containing a fixed amount of this compound and varying concentrations of the unlabeled analyte (e.g., Glycidyl Stearate) are prepared. nih.gov A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The excellent linearity typically achieved (with correlation coefficients, r², often >0.99) demonstrates the method's ability to provide proportional responses over a specific concentration range. researchgate.net

During method validation, the deuterated standard is used to assess critical performance characteristics, including:

Accuracy: How close the measured value is to the true value, often determined by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. fda.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Forensic and Environmental Analysis Applications for Tracing and Quantification

Beyond food and biological analysis, deuterated standards like this compound have applications in forensic and environmental science. hpc-standards.com Stable isotopes can be used as tracers to monitor the fate and transport of contaminants in the environment. medchemexpress.com For instance, if a specific batch of oil contaminated with GEs were to be released into the environment, analytical methods using this compound could be employed to accurately quantify the level of contamination in soil or water samples. hpc-standards.com Its use as an internal standard ensures that results are reliable even with the complex and variable matrices encountered in environmental samples. medchemexpress.com

In forensic investigations, such as cases of deliberate food contamination, the ability to precisely quantify a contaminant like Glycidyl Stearate is critical. The use of a stable isotope-labeled internal standard provides the high degree of certainty and robustness required for data to be admissible in legal proceedings.

Exploration of Glycidyl Stearate D35 in Environmental and Degradation Pathway Research

Tracking the Fate and Transformation of Glycidyl (B131873) Esters in Environmental Systems

The isotopic signature of Glycidyl Stearate-d35 is a key asset in deciphering the biodegradation pathways of glycidyl esters. By introducing the labeled compound into controlled microbial environments, such as soil microcosms or activated sludge, scientists can follow the transformation of the parent molecule. The analysis of metabolites over time reveals the sequence of enzymatic reactions involved in its breakdown.

Research indicates that the initial step in the biodegradation of glycidyl esters is often the hydrolysis of the ester bond, catalyzed by microbial lipases or esterases. researchgate.netresearchgate.net This releases glycidol (B123203) and the corresponding fatty acid. The use of this compound allows for the unambiguous identification of the deuterated stearic acid released during this process, confirming the hydrolytic cleavage. Subsequent degradation of the glycidol and fatty acid moieties can then be monitored, providing a complete picture of the biodegradation cascade.

Table 1: Hypothetical Biodegradation Stages of this compound

StageProcessKey Reactant(s)Key Product(s)Analytical Focus
1Initial HydrolysisThis compound, WaterGlycidol, Stearic Acid-d35Tracking the disappearance of the parent compound and the appearance of deuterated stearic acid.
2Glycidol TransformationGlycidolVarious intermediate metabolitesIdentifying the breakdown products of the glycidol moiety.
3Fatty Acid MetabolismStearic Acid-d35Acetyl-CoA-d(n), other fatty acid metabolitesFollowing the entry of the deuterated fatty acid into microbial metabolic pathways.
4MineralizationAll organic componentsCarbon Dioxide (CO2), WaterMeasuring the evolution of labeled CO2 to determine the extent of complete degradation.

Beyond biodegradation, understanding the abiotic degradation processes of photodegradation and hydrolysis is vital for a comprehensive environmental risk assessment. This compound can be employed in controlled laboratory experiments to assess its stability under various environmental conditions.

For photodegradation studies, solutions of this compound in relevant environmental matrices (e.g., purified water, simulated surface water) are exposed to light sources that mimic the solar spectrum. The rate of degradation is monitored over time by analyzing the concentration of the remaining labeled compound. Similarly, hydrolytic stability is assessed by incubating this compound in aqueous solutions at different pH values and temperatures, reflecting the range of conditions found in natural water bodies. The use of the deuterated standard ensures that the observed degradation is not confounded by the presence of other similar compounds.

Identification and Characterization of Degradation Products

A significant advantage of using this compound is the ability to identify and characterize its degradation products. As the labeled compound breaks down, the deuterium (B1214612) atoms act as a stable isotopic tag, allowing for the confident identification of metabolites and transformation products using mass spectrometry-based techniques like LC-MS/MS. analis.com.my

For instance, upon hydrolytic or enzymatic cleavage, the resulting stearic acid will retain the deuterium label (Stearic Acid-d35). Further metabolism of this labeled fatty acid can be traced. In studies of thermal decomposition, which can be relevant for understanding the fate of these compounds in certain waste treatment processes, labeled precursors can help identify the resulting hydrocarbons and aldehydes. nih.gov For example, the thermal decomposition of glycidyl esters has been shown to produce hydrocarbons such as pentadecane, as well as various aldehydes. nih.gov The use of a labeled compound like this compound would facilitate the confirmation that these products originate from the parent ester.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Labeled Product(s)Analytical Technique(s)
BiodegradationStearic Acid-d35, Labeled fatty acid metabolitesLC-MS/MS, GC-MS
PhotodegradationLabeled photo-oxidation productsHigh-Resolution Mass Spectrometry
HydrolysisStearic Acid-d35, GlycidolLC-MS, GC-MS
Thermal DecompositionLabeled hydrocarbons, Labeled aldehydesGC-MS

Modeling Environmental Persistence and Distribution with Labeled Compounds

Data generated from studies using this compound are invaluable for developing and validating environmental fate and transport models. These models are computational tools used to predict the persistence and distribution of chemicals in the environment. By providing accurate measurements of degradation rates (biodegradation, photodegradation, hydrolysis) and partitioning behavior, the use of labeled compounds enhances the predictive power of these models.

For example, the biodegradation rate constants determined from experiments with this compound can be used as input parameters in models that simulate the fate of glycidyl esters in wastewater treatment plants or surface waters. This allows for more reliable predictions of the potential for these compounds to persist in the environment and to be transported to different environmental compartments. The ability to model the behavior of these compounds is crucial for regulatory agencies in assessing their potential environmental impact. researchgate.net

Future Directions and Emerging Research Frontiers for Glycidyl Stearate D35

Integration with Advanced Multi-Omics Technologies (e.g., Fluxomics)

The use of stable isotope-labeled compounds is a cornerstone of metabolomics and fluxomics, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. nih.govmines.edu Glycidyl (B131873) Stearate-d35 is ideally suited for integration into multi-omics workflows, particularly in the field of lipidomics, to provide detailed insights into the dynamics of lipid metabolism.

By introducing Glycidyl Stearate-d35 into cellular or organismal systems, researchers can track its absorption, distribution, and transformation into other complex lipids. This approach, often referred to as stable isotope tracing, allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules. mdpi.com Advanced analytical platforms, such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish the deuterium-labeled lipids from their unlabeled counterparts, allowing for precise quantification and pathway mapping. nih.govrsc.org

Metabolic flux analysis (MFA) stands to benefit significantly from tracers like this compound. biorxiv.org By monitoring the incorporation of the d35-stearate moiety into various lipid classes over time, researchers can build quantitative models of lipid homeostasis. biorxiv.org This can elucidate the kinetics of lipid synthesis, transport, and interconversion between different lipid classes, which is crucial for understanding metabolic dysregulation in diseases like cancer, diabetes, and cardiovascular disorders. oup.com

Table 1: Potential Applications of this compound in Multi-Omics

TechnologyApplication of this compoundResearch Goal
Lipidomics Tracer to follow the fate of the stearate (B1226849) backbone in biological systems. Elucidate pathways of complex lipid synthesis, remodeling, and catabolism.
Fluxomics (MFA) Quantitative tracer to measure the rate of metabolic reactions involving fatty acids. biorxiv.orgoup.comQuantify fluxes through lipid metabolic networks in health and disease.
Proteomics (SILAC variation) Used to study lipid-protein interactions and the dynamics of lipid-modifying enzymes.Identify and quantify proteins that bind to or metabolize specific lipid species.
Glycomics (IDAWG variation) Investigate the lipid anchors of glycoproteins and the metabolism of lipidated proteins. nih.govUnderstand the role of lipid modifications on protein function and localization.

Development of Novel Synthetic Biology and Metabolic Engineering Tools

The production of complex deuterated molecules like this compound can be advanced through synthetic biology and metabolic engineering. ansto.gov.au While chemical synthesis is a primary route, biological systems offer a pathway for creating highly specific and enantiomerically pure labeled compounds.

Emerging research focuses on engineering microorganisms, such as yeast or bacteria, to produce deuterated molecules. ansto.gov.au This involves growing microbes in media containing heavy water (D₂O) and deuterated carbon sources. ansto.gov.au The enzymatic machinery of these organisms can then be harnessed to synthesize specific deuterated products. ansto.gov.auansto.gov.au Synthetic biology techniques could be applied to optimize microbial strains, enhancing their ability to utilize deuterated precursors and efficiently produce deuterated fatty acids or even more complex lipids. ansto.gov.au

These engineered biological systems could be designed to:

Overexpress specific enzymes in the fatty acid synthesis pathway to increase the yield of deuterated stearic acid.

Introduce novel enzymatic functions to create specific types of deuterated lipids that are difficult to synthesize chemically.

Control metabolic fluxes to channel deuterated precursors specifically into the desired lipid products. mines.edu

This bio-based production offers a potentially more sustainable and cost-effective method for generating a variety of complex deuterated lipids for research applications. ansto.gov.au

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to predict the behavior of molecules at an atomic level. researchgate.net While direct simulation of this compound is not widely reported, extensive research on stearates and related lipids provides a strong foundation for future predictive modeling. rsc.orgacs.orgiaea.org

MD simulations can be used to investigate how the heavy deuteration of the stearate tail affects the molecule's physical properties and interactions. Key areas of investigation include:

Membrane Interactions: Simulating how this compound incorporates into and perturbs lipid bilayers, which is fundamental to its biological activity.

Conformational Dynamics: Analyzing the flexibility and average structure of the d35-stearate chain compared to its non-deuterated counterpart. acs.org

Intermolecular Interactions: Modeling the adsorption and binding of this compound to proteins and other biological molecules or surfaces. researchgate.netiaea.org

These simulations can predict how the increased mass from deuterium (B1214612) substitution alters vibrational frequencies and bond strengths (the kinetic isotope effect), which can then be correlated with experimental data from techniques like NMR and mass spectrometry. scielo.org.mx This synergy between computational prediction and experimental validation can accelerate our understanding of how this labeled molecule behaves in complex environments and aid in the design of new experiments.

Table 2: Research Focus for MD Simulations of Stearates

Simulation FocusKey Findings from Stearate SimulationsPotential Application to this compound
Self-Assembly & Nanoparticle Interaction Stearate incorporation can alter the shape and properties of nanoparticles, making them more elongated. rsc.orgrsc.orgPredict how this compound might functionalize nanoparticles for targeted delivery or imaging.
Adsorption on Surfaces The geometry of a substrate significantly affects how stearate monolayers are adsorbed. researchgate.netiaea.orgModel the interaction of this compound with biomaterials or sensor surfaces.
Binding in Protein Pockets The aliphatic chain of stearate extends into protein binding sites, interacting with specific hydrophobic residues. acs.orgPredict binding affinities and orientations of this compound with lipid-binding proteins.

Innovations in Isotopic Labeling Strategies for Complex Molecules

The synthesis of specifically labeled complex molecules like this compound relies on continuous innovation in isotopic labeling methodologies. acs.orgmusechem.com While uniform deuteration is useful, future research will demand more precise and versatile labeling patterns to answer more nuanced biological questions.

Recent advancements that could be applied to the synthesis and application of labeled lipids include:

Late-Stage Functionalization: Developing chemical reactions that can introduce deuterium into a complex molecule at a late step in the synthesis, which is more efficient and versatile. acs.org

Dual-Isotope Labeling: Using a combination of different isotopes (e.g., ¹³C and ²H) within the same molecule to provide multi-dimensional information in mass spectrometry analyses, which can help in structural elucidation and pathway analysis. doi.org

Site-Specific Labeling: Employing new catalytic methods or enzymatic synthesis routes to place deuterium atoms at specific, pre-determined positions on the molecule. ansto.gov.au This allows for detailed investigation of reaction mechanisms and the kinetic isotope effect at particular sites. ansto.gov.au

Isotope-Coded Tags: Designing labeling strategies where different isotopic patterns are used to encode for different experimental conditions, allowing for multiplexed analysis in proteomics and metabolomics. metwarebio.com

These advanced strategies will enable the creation of a new generation of isotopically labeled lipids, including variants of Glycidyl Stearate, with tailored properties for sophisticated research applications in drug development, diagnostics, and systems biology. musechem.comnih.gov

Q & A

Q. What are the recommended storage and handling protocols for Glycidyl Stearate-d35 to maintain its chemical stability in laboratory settings?

this compound should be stored at -20°C in airtight containers to prevent degradation, as its epoxide group is reactive and sensitive to moisture and temperature fluctuations. Solubility in chloroform (as noted in its physicochemical properties) allows for controlled experimental use, but prolonged exposure to ambient conditions should be avoided. Analytical standards should be aliquoted to minimize freeze-thaw cycles .

Q. How can researchers confirm the isotopic purity of this compound in synthesized or commercial batches?

Isotopic purity can be validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 2H^2H-NMR) to assess deuterium distribution across the stearate chain. Mass spectrometry (MS) with high-resolution capabilities (e.g., LC-MS/MS) is critical for detecting non-deuterated contaminants. Cross-referencing with stable isotope dilution analysis protocols, as applied in lipid quantification studies, ensures accuracy .

Q. What analytical methods are optimal for quantifying this compound in complex lipid matrices?

Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection are standard techniques. For enhanced specificity, coupling with mass spectrometry (e.g., GC-MS or LC-MS) is recommended, particularly when analyzing trace amounts in biological samples like cell membranes or mitochondrial fractions .

Advanced Research Questions

Q. What experimental strategies mitigate inconsistencies in deuterium labeling efficiency during this compound synthesis?

Inefficient deuterium incorporation often arises from incomplete exchange reactions or side reactions. Optimizing reaction conditions (e.g., solvent polarity, catalyst selection) and employing stepwise purification (e.g., column chromatography or recrystallization) can improve yield. Validating intermediate products via 2H^2H-NMR at each synthesis stage ensures fidelity in labeling .

Q. How should researchers design controls to study the metabolic incorporation of this compound into cellular lipid species?

Critical controls include:

  • Vehicle controls (e.g., solvent-only treatments) to account for background lipid profiles.
  • Isotopic controls (e.g., non-deuterated stearate analogs) to differentiate metabolic pathways specific to deuterated compounds.
  • Time-course experiments to track incorporation dynamics, as shown in adipocyte studies where Stearate-d35 distribution in cell membranes and mitochondria was quantified .

Q. How do solvent systems influence the chromatographic recovery of this compound, and what optimizations are necessary for reliable quantification?

Polar aprotic solvents (e.g., chloroform) enhance solubility and recovery in GC analyses, while reverse-phase HPLC systems (e.g., C18 columns with acetonitrile/water gradients) improve resolution in lipid mixtures. Method validation should include spike-and-recovery tests at varying concentrations to assess matrix effects, as demonstrated in glycidyl ether analyses using Amberlite XAD-7 sorbents .

Experimental Design & Data Interpretation

Q. What statistical approaches are recommended for resolving contradictions in deuterated lipid incorporation data across replicate studies?

Multivariate analysis (e.g., principal component analysis) can identify batch-specific variables (e.g., deuterium purity, cell culture conditions). Pairing this with mixed-effects models accounts for inter-experimental variability. Transparent reporting of raw data and analytical parameters, as emphasized in reproducible research guidelines, is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.